molecular formula C14H9Cl2NO3 B1255528 5-Hydroxydiclofenac quinone imine

5-Hydroxydiclofenac quinone imine

Cat. No.: B1255528
M. Wt: 310.1 g/mol
InChI Key: GTSUHSLLLCOPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Reactive Intermediates in Drug Metabolism Research

Reactive intermediates are highly unstable molecules generated during drug metabolism. creative-biolabs.com Their significance in drug metabolism research is paramount as they are often implicated in adverse drug reactions. nih.gov These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially disrupting their function and leading to cellular damage, immune responses, and even organ toxicity. creative-biolabs.comwisdomlib.orgnih.gov Understanding the formation and fate of these reactive metabolites is a crucial component of drug development and safety assessment, helping to predict and mitigate potential toxicities. nih.govnih.gov

Overview of Quinone Imine Metabolites in Xenobiotic Bioactivation Studies

Among the various classes of reactive intermediates, quinone imines are of particular interest in the study of xenobiotic bioactivation. xenosite.org These compounds are characterized by a quinone-like ring system containing an imine functional group. nih.gov They are typically formed through the oxidation of phenolic or aminophenolic compounds, a common step in the metabolism of many drugs. xenosite.orgnih.gov Quinone imines are potent electrophiles and are known to be involved in the toxicity of several well-known drugs. nih.govnih.gov Their high reactivity makes them prone to react with cellular nucleophiles, such as the thiol group of glutathione (B108866), a key cellular antioxidant. youtube.com Depletion of glutathione and covalent binding to proteins are key mechanisms by which quinone imines can induce cellular stress and toxicity. wisdomlib.orgnih.gov

Contextualizing 5-Hydroxydiclofenac (B1228188) Quinone Imine within Diclofenac (B195802) Metabolic Research

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver. nih.govpharmgkb.org The primary routes of metabolism involve hydroxylation and glucuronidation. pharmgkb.orgresearchgate.net One of the key hydroxylation products is 5-hydroxydiclofenac, which is formed through the action of cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov

Subsequent oxidation of 5-hydroxydiclofenac leads to the formation of the highly reactive 5-hydroxydiclofenac quinone imine. nih.govpsu.edu This metabolite is a focal point of research into the idiosyncratic liver toxicity sometimes associated with diclofenac use. nih.govresearchgate.net The formation of this quinone imine represents a bioactivation pathway, transforming the relatively stable parent drug into a reactive species capable of causing cellular harm. psu.eduresearchgate.net Studies have shown that this compound can covalently bind to liver proteins, a process that is inhibited by the presence of glutathione. nih.govacs.org This covalent binding is considered a potential initiating event in the complex cascade leading to diclofenac-induced liver injury. nih.govebi.ac.uk

The table below summarizes the key enzymes involved in the formation of diclofenac metabolites and their potential for reactivity.

MetabolitePrecursorKey EnzymesReactivity
4'-Hydroxydiclofenac (B1664172)DiclofenacCYP2C9 pharmgkb.orgnih.govCan be further oxidized to a reactive quinone imine. nih.gov
5-Hydroxydiclofenac DiclofenacCYP3A4 nih.govnih.govPrecursor to the highly reactive this compound. psu.eduacs.org
Diclofenac Acyl GlucuronideDiclofenacUGT2B7 nih.govresearchgate.netCan be reactive and bind to proteins. nih.gov
This compound 5-HydroxydiclofenacFurther oxidation nih.govpsu.eduHighly reactive electrophile, binds to cellular macromolecules. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

2-[6-(2,6-dichlorophenyl)imino-3-oxocyclohexa-1,4-dien-1-yl]acetic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(19)20/h1-6H,7H2,(H,19,20)

InChI Key

GTSUHSLLLCOPRM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N=C2C=CC(=O)C=C2CC(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C2C=CC(=O)C=C2CC(=O)O)Cl

Origin of Product

United States

Enzymatic and Non Enzymatic Pathways of 5 Hydroxydiclofenac Quinone Imine Formation

The transformation of diclofenac (B195802) into its reactive quinone imine metabolite is a critical step in understanding its potential for toxicity. This process can be initiated through both enzyme-driven and spontaneous chemical reactions.

Cytochrome P450-Mediated Biotransformation Leading to 5-Hydroxydiclofenac (B1228188)

The initial and rate-limiting step in the formation of 5-hydroxydiclofenac quinone imine is the hydroxylation of the parent drug, diclofenac. This biotransformation is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. drugbank.comresearchgate.net

Human Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the 5-hydroxylation of diclofenac. drugbank.comresearchgate.netnih.gov Studies using human liver microsomes and recombinant CYP enzymes have confirmed the significant role of CYP3A4 in this specific metabolic pathway. nih.govacs.org The activity of CYP3A4 in metabolizing diclofenac can be influenced by the presence of other compounds. For instance, quinidine (B1679956) has been shown to stimulate the 5-hydroxylation of diclofenac by increasing the maximum reaction velocity (Vmax) with little effect on the Michaelis-Menten constant (Km). researchgate.netnih.gov This suggests a cooperative binding mechanism within the active site of the CYP3A4 enzyme. nih.gov

The formation of this compound from diclofenac is a sequential, two-step oxidation process. researchgate.net The first step is the CYP-mediated hydroxylation of diclofenac to form 5-hydroxydiclofenac. The second step involves the oxidation of this intermediate to the corresponding p-benzoquinone imine. nih.govacs.org This subsequent oxidation can be catalyzed by CYP enzymes. researchgate.net The resulting quinone imine is a reactive electrophile capable of binding to cellular macromolecules. drugbank.com

Non-Enzymatic and Autoxidative Formation of this compound

Beyond enzymatic catalysis, 5-hydroxydiclofenac can undergo non-enzymatic conversion to its quinone imine form through autoxidation. vanleeuwenlab.comebi.ac.uk This spontaneous oxidation occurs in the presence of oxygen and is a significant pathway for the generation of this reactive metabolite. The formation of glutathione (B108866) (GSH) conjugates of 5-hydroxydiclofenac has been observed to occur spontaneously, providing evidence for the autoxidation of 5-hydroxydiclofenac to the quinone imine. vanleeuwenlab.com This process highlights that the formation of the reactive quinone imine is not solely dependent on enzymatic activity.

Microorganism-Mediated Formation Pathways (e.g., Laccase Action in Bacterial Degradation)

Certain microorganisms are capable of metabolizing diclofenac and can contribute to the formation of its hydroxylated metabolites and subsequent reactive species. For example, some bacterial strains have been shown to degrade diclofenac through hydroxylation reactions. mdpi.com Fungal enzymes, particularly laccases from species like Trametes versicolor and Pleurotus floridanus, have been shown to effectively mediate the transformation of diclofenac. nih.govcellmolbiol.orgcellmolbiol.org Laccase-mediated reactions can lead to the formation of a para-benzoquinone imine derivative of diclofenac. nih.gov The efficiency of this enzymatic degradation can be high, with studies showing significant removal of diclofenac from solutions. cellmolbiol.orgresearchgate.net The degradation process often involves initial hydroxylation to form metabolites such as 3'-hydroxydiclofenac, 4'-hydroxydiclofenac (B1664172), and 5-hydroxydiclofenac, which can then be further transformed. researchgate.net

Interactive Data Tables

Table 1: Key Enzymes in Diclofenac Metabolism

EnzymePrimary Role in Diclofenac MetabolismKey FindingsReferences
Cytochrome P450 3A4 (CYP3A4) Catalyzes the 5-hydroxylation of diclofenac.The primary enzyme for this specific metabolic pathway. Its activity can be stimulated by compounds like quinidine. drugbank.comresearchgate.netnih.gov
Cytochrome P450 2C9 (CYP2C9) Primarily catalyzes the 4'-hydroxylation of diclofenac.A major pathway for diclofenac metabolism, but has a lesser role in the direct formation of this compound. drugbank.comnih.govnih.gov
Laccase Mediates the transformation and degradation of diclofenac.Can form a para-benzoquinone imine derivative and achieve high degradation efficiency. nih.govcellmolbiol.orgcellmolbiol.org

Table 2: Pathways of this compound Formation

PathwayDescriptionKey CharacteristicsReferences
Enzymatic (CYP-mediated) A two-step oxidation process involving initial hydroxylation by CYP enzymes followed by further oxidation.Primarily mediated by CYP3A4 for the initial hydroxylation step. researchgate.netnih.govacs.org
Non-Enzymatic (Autoxidation) Spontaneous oxidation of 5-hydroxydiclofenac in the presence of oxygen.Occurs without the need for enzymatic catalysis. vanleeuwenlab.comebi.ac.uk
Metal-Catalyzed Oxidation Oxidation of 5-hydroxydiclofenac facilitated by the presence of metal ions.Can be inhibited by chelating agents and reducing agents. nih.govacs.org
Microorganism-Mediated Transformation of diclofenac by microbial enzymes, such as laccases.Can lead to the formation of hydroxylated metabolites and quinone imine derivatives. nih.govcellmolbiol.orgresearchgate.net

Molecular Reactivity and Covalent Adduction Mechanisms of 5 Hydroxydiclofenac Quinone Imine

Covalent Adduct Formation with Biological Macromolecules

The electrophilic nature of 5-hydroxydiclofenac (B1228188) quinone imine drives its reaction with nucleophilic sites on cellular macromolecules, particularly proteins. This covalent binding, or adduction, can alter the structure and function of the target proteins, potentially leading to cellular dysfunction and initiating an immune response. nih.gov The formation of these protein adducts is considered a key event in drug-induced liver injury. nih.govacs.org Conditions that lead to a decrease in cellular protective mechanisms, such as reduced glutathione (B108866) (GSH) levels, can significantly increase the extent of covalent binding of 5-hydroxydiclofenac to hepatic tissues. nih.gov

The detection and structural elucidation of protein adducts formed by 5-hydroxydiclofenac quinone imine are primarily accomplished using advanced analytical techniques. A principal method involves the incubation of the reactive metabolite (or its precursor, 5-hydroxydiclofenac) with a target protein, followed by enzymatic digestion of the protein, typically with trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgresearchgate.net This powerful technique allows for the separation of modified peptides and their subsequent fragmentation to determine the exact site of adduction and the mass of the bound molecule. nih.govacs.orgresearchgate.netbiorxiv.org

Immunoblot analysis has also been employed to detect protein adducts in complex biological samples, such as human liver microsomes. acs.org This method uses antibodies raised against the drug or its metabolites to visualize proteins that have been covalently modified.

Research indicates that this compound exhibits a significant degree of specificity in its reactions with amino acid residues on proteins. The primary targets are nucleophilic soft centers, with the thiol group of cysteine residues being particularly susceptible to modification. nih.govacs.orgresearchgate.net

In studies using human glutathione-S-transferase P1-1 (hGST P1-1) as a model target protein, covalent modifications were specifically identified on cysteine residues Cys-47 and Cys-14. nih.govacs.orgresearchgate.net The high reactivity towards cysteine has been further corroborated by the synthesis and characterization of an N-acetyl cysteine adduct, which serves as a stable mimic of the protein-adduct linkage. ebi.ac.uk While cysteine is a major site of arylation, other nucleophilic amino acids may also be targets, albeit to a lesser extent. nih.gov

Mass spectrometry is the cornerstone for investigating the structure of adducts by precisely measuring the increase in mass of a peptide following modification. The covalent binding of a metabolite derived from 5-hydroxydiclofenac to a peptide results in a characteristic mass shift. For adducts derived from 5-hydroxydiclofenac, several distinct mass increments have been identified on peptides. nih.govacs.orgresearchgate.net

The observed mass increments of 309.0 Da correspond to the direct adduction of the this compound (monoisotopic mass ≈ 309.0 Da). nih.govacs.orgresearchgate.netebi.ac.uknih.gov Other detected mass shifts, such as 289.0 Da and 339.0 Da, suggest that the initial adduct can undergo further chemical transformations, such as dehydration or reaction with other small molecules. nih.govacs.orgresearchgate.net

Table 1: Observed Mass Increments of Peptide Adducts Derived from 5-Hydroxydiclofenac

Observed Mass Increment (Da) Proposed Origin/Modification
289.0 Adduct of 5-OH-DF derivative nih.govacs.orgresearchgate.net
309.0 Direct adduct of 5-OH-DF quinone imine nih.govacs.orgresearchgate.net
339.0 Adduct of 5-OH-DF derivative nih.govacs.orgresearchgate.net

Glutathione Conjugation Mechanisms and Product Characterization

In addition to forming protein adducts, this compound can be detoxified through conjugation with glutathione (GSH), a critical endogenous antioxidant. This process represents a major detoxification pathway, converting the reactive electrophile into a more water-soluble and readily excretable product, thereby protecting the cell from damage. The balance between protein adduction and GSH conjugation is a crucial determinant of the potential for toxicity. nih.govacs.org

The reaction between this compound and the thiol group of glutathione can occur at two different positions on the phenyl ring of the diclofenac (B195802) metabolite. This results in the formation of two distinct regioisomeric glutathione conjugates. researchgate.net These have been identified and characterized as:

4-glutathion-S-yl-5-hydroxy-diclofenac (also referred to as 5-OH-4-GS-diclofenac)

6-glutathion-S-yl-5-hydroxy-diclofenac (also referred to as 5-OH-6-GS-diclofenac)

The formation of these conjugates effectively neutralizes the reactivity of the quinone imine, preventing it from binding to cellular proteins. researchgate.net

While the conjugation of this compound with GSH can occur spontaneously, the reaction is significantly accelerated by the action of glutathione S-transferases (GSTs). acs.orgnih.gov These phase II detoxification enzymes play a vital role in protecting cells by catalyzing the nucleophilic attack of GSH on electrophilic substrates. mdpi.comfrontiersin.org

Studies investigating the role of different human GST isoforms have shown that several are capable of catalyzing the detoxification of diclofenac-derived quinone imines. Specifically for the quinone imine derived from 5-hydroxydiclofenac, human GSTP1-1 has been identified as having the highest catalytic activity. researchgate.netacs.orgnih.gov Other isoforms, including hGSTM1-1 and hGSTA1-1, also contribute to the conjugation, but to a lesser extent, while hGSTT1-1 appears to play only a minor role. acs.orgnih.gov The catalytic efficiency of these enzymes can be a critical factor in determining an individual's susceptibility to diclofenac-induced toxicity, particularly under conditions of GSH depletion. acs.orgnih.gov

Table 2: Catalytic Activity of Human GST Isoforms towards this compound

hGST Isoform Relative Catalytic Activity
hGSTP1-1 Highest researchgate.netacs.orgnih.gov
hGSTM1-1 Lower acs.orgnih.gov
hGSTA1-1 Lower acs.orgnih.gov
hGSTT1-1 Minor acs.orgnih.gov

Enzymatic Catalysis of Glutathione Conjugation by Glutathione S-Transferases (hGSTs)

Substrate Specificity of hGST Isoforms (e.g., hGSTP1-1, hGSTM1-1)

The detoxification of this compound (DF-2,5-QI) through glutathione (GSH) conjugation is significantly influenced by the catalytic activity of specific human glutathione S-transferase (hGST) isoforms. Research demonstrates a clear substrate specificity among these enzymes. nih.gov

Notably, hGSTP1-1 exhibits the highest activity for the glutathione conjugation of the quinone imine derived from 5-hydroxydiclofenac (5-OH-DF). nih.gov The addition of recombinant hGSTP1-1 to in vitro incubations containing diclofenac and human liver microsomes results in the strongest increase in total GSH conjugation compared to other isoforms. nih.gov

This differential specificity suggests that the genetic polymorphism of GSTs, particularly hGSTP1-1, could be a significant factor in an individual's capacity to detoxify this specific reactive metabolite. These findings underscore the critical role of hGSTP1-1 in the bioinactivation of this compound. nih.gov

Table 1: Substrate Specificity of hGST Isoforms for Diclofenac Quinone Imines

hGST IsoformPrimary Substrate (Diclofenac Metabolite)Relative ActivityReference
hGSTP1-1This compoundHighest activity for this substrate nih.gov
hGSTM1-14'-Hydroxydiclofenac (B1664172) Quinone ImineHighest activity for this substrate nih.gov
hGSTA1-1Diclofenac Quinone IminesLower activity than hGSTP1-1 and hGSTM1-1 nih.gov
hGSTT1-1Diclofenac Quinone IminesMinor effect nih.gov

Non-Enzymatic Glutathione Conjugation and Inhibition

Beyond enzymatic catalysis, this compound can be inactivated through direct, non-enzymatic conjugation with glutathione (GSH). vanleeuwenlab.com This spontaneous reaction is a crucial detoxification pathway, particularly when enzymatic processes may be saturated or impaired.

The formation of the quinone imine itself can occur through the autooxidation of its precursor, 5-hydroxydiclofenac, without the need for enzymatic catalysis. vanleeuwenlab.comebi.ac.uk Once formed, this highly reactive electrophilic intermediate readily reacts with the nucleophilic thiol group of GSH. nih.gov This process of non-enzymatic conjugation leads to the formation of stable glutathione adducts, effectively neutralizing the reactivity of the quinone imine. researchgate.net In vitro studies have confirmed that GSH-conjugates of 5-hydroxydiclofenac can form spontaneously in the absence of any enzymes. vanleeuwenlab.com The reaction is an example of Michael addition, where GSH attacks the electrophilic carbon atoms of the quinone imine ring.

This non-enzymatic process serves as a fundamental chemical defense mechanism. The presence of adequate cellular GSH levels is therefore critical for inhibiting the potential for the reactive quinone imine to bind to cellular macromolecules, such as proteins, which could otherwise lead to cellular damage. The inhibition of this covalent binding by GSH underscores its protective role.

Reduction Pathways of this compound

In addition to conjugation, this compound can be detoxified via reduction back to its less reactive hydroquinone (B1673460) precursor, 5-hydroxydiclofenac. This metabolic route is primarily mediated by NAD(P)H:quinone oxidoreductases (NQO). However, the two main isoforms, NQO1 and NQO2, exhibit starkly different efficiencies in catalyzing this reaction.

Role of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the detoxification of this compound. It catalyzes the two-electron reduction of the quinone imine to the corresponding hydroquinone. This reaction is a critical detoxification pathway because it bypasses the formation of potentially reactive semiquinone intermediates that can be generated through one-electron reduction processes. researchgate.net

The reduction by NQO1 effectively inactivates the electrophilic nature of the quinone imine, preventing it from forming adducts with cellular proteins and other macromolecules. researchgate.net The activity of NQO1, which can be induced in response to cellular stress, represents an important protective mechanism against the potential toxicity of this reactive metabolite. researchgate.net Studies have explicitly shown that the quinone imines derived from 5-hydroxydiclofenac are effectively detoxified by reduction via the polymorphic NQO1 enzyme. researchgate.net

Differential Activity of NAD(P)H:Quinone Oxidoreductase 2 (NQO2)

In sharp contrast to NQO1, NAD(P)H:quinone oxidoreductase 2 (NQO2) is largely ineffective at enzymatically reducing this compound. Studies have demonstrated that NQO2 appears inactive or significantly less active towards the 5-hydroxy diclofenac-derived quinone imine when compared to NQO1. researchgate.net In vitro assays have confirmed that this compound is not reduced by NQO2. researchgate.net

Interestingly, while NQO2 lacks significant catalytic activity for this specific substrate, the NQO2 protein itself can participate in a protective role through non-enzymatic scavenging. Research has observed a concentration-dependent decrease of the reactive metabolite in the presence of the NQO2 protein, even without its necessary co-substrate, suggesting a direct binding or scavenging mechanism. researchgate.net It has been proposed that the inactivation of the NQO2 enzyme may occur through covalent modification by the highly reactive this compound, which could contribute to the observed lack of catalytic reduction. researchgate.net This differential activity highlights a fundamental divergence in the substrate specificities and protective roles of NQO1 and NQO2 against this particular metabolite.

Table 2: Comparison of NQO1 and NQO2 Activity on this compound

EnzymeCatalytic ActivityMechanismOther InteractionsReference
NQO1ActiveCatalyzes two-electron reduction to the hydroquinone.- researchgate.net
NQO2Inactive / Very Low ActivityDoes not effectively catalyze enzymatic reduction.Can non-enzymatically scavenge the quinone imine. May be inactivated by covalent adduction. researchgate.net

Analytical Methodologies for the Detection and Characterization of 5 Hydroxydiclofenac Quinone Imine and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of 5-hydroxydiclofenac (B1228188) quinone imine and its metabolites. This powerful combination allows for the separation of complex biological mixtures and the sensitive and specific detection of target analytes.

High-Resolution Accurate Mass Spectrometry (HR-MS) for Structural Elucidation

High-resolution accurate mass spectrometry (HR-MS) is indispensable for the structural elucidation of unknown metabolites like 5-hydroxydiclofenac quinone imine. By providing a highly accurate mass measurement of the parent ion, HR-MS allows for the determination of the elemental composition of the molecule, a critical first step in its identification. The molecular formula of this compound is C14H9Cl2NO3, with a monoisotopic mass of 308.99595 Da. ebi.ac.uk HR-MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with a high degree of accuracy, helping to distinguish it from other co-eluting compounds with similar nominal masses. This capability is particularly valuable in complex biological matrices where numerous endogenous and exogenous compounds are present. ub.edu

The enhanced specificity of HR-MS also facilitates the development of reliable analytical methods and enables post-acquisition data mining for the retrospective identification of metabolites. ub.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for its structural confirmation. In the context of this compound, MS/MS is used to characterize its structure and that of its adducts, such as those formed with glutathione (B108866) (GSH).

For instance, the MS/MS spectra of GSH adducts of this compound reveal characteristic fragmentation patterns. The electrochemical oxidation of 5-hydroxydiclofenac in the presence of GSH leads to the formation of various adducts, which can be analyzed by MS/MS to confirm their structure. researchgate.net The fragmentation of these adducts provides insights into the site of conjugation and the structure of the quinone imine precursor. researchgate.net The fragmentation cascade of diclofenac (B195802) and its hydroxylated metabolites has been studied, and these data are essential for identifying related quinone-imine intermediates. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+310.00322163.5
[M+Na]+331.98516173.6
[M-H]-307.98866170.2
[M+NH4]+327.02976179.7
[M+K]+347.95910167.4
[M+H-H2O]+291.99320158.1
[M+HCOO]-353.99414178.2
[M+CH3COO]-368.00979204.0
[M+Na-2H]-329.97061165.8
[M]+308.99539167.2
[M]-308.99649167.2

m/z: mass-to-charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase.

Method Development for Quantitative Analysis of Quinone Imine Conjugates

Developing robust quantitative methods for quinone imine conjugates is essential for assessing the extent of their formation and their potential toxicological impact. LC-MS/MS is the technique of choice for this purpose due to its high sensitivity and selectivity. Quantitative methods typically involve the use of stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response.

The development of such methods requires careful optimization of several parameters, including chromatographic separation, mass spectrometric conditions (e.g., selection of precursor and product ions for selected reaction monitoring), and sample preparation. Nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) has also been used for the relative quantification of diclofenac and its metabolites in tissues, providing spatial distribution information that can complement LC-MS/MS data. nih.gov

Chromatographic Separation Techniques (e.g., HPLC)

High-performance liquid chromatography (HPLC) is the standard separation technique used in conjunction with mass spectrometry for the analysis of this compound and its metabolites. The choice of the stationary and mobile phases is critical for achieving adequate separation of these compounds from the parent drug and other metabolites.

Reversed-phase HPLC is commonly employed, utilizing C18 columns. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net Gradient elution is often used to effectively separate compounds with a wide range of polarities. For instance, a method for the determination of diclofenac and four of its metabolites in human urine involved a reversed-phase column with flow-rate programming. nih.gov Another study utilized a C18 column with a mobile phase of 0.05 M orthophosphoric acid (pH 2.0) and acetonitrile for the analysis of diclofenac. nih.gov The use of hydrophilic interaction liquid chromatography (HILIC) has also been reported for the analysis of polar compounds like diclofenac and could be advantageous for retaining highly polar quinone imine conjugates. analis.com.my

Table 2: Example HPLC Methods for Diclofenac and its Metabolites

ColumnMobile PhaseDetectionReference
Reversed-phase C18Gradient of aqueous buffer and organic modifierUV or Mass Spectrometry nih.govresearchgate.net
Symmetry C180.05 M orthophosphoric acid (pH 2.0) and acetonitrile (35:65)UV at 210 nm nih.gov
C18Methanol, acetonitrile, and deionized water (60:20:20)UV at 283 nm researchgate.net

Electrochemical Methods for Mimicking and Studying Quinone Imine Formation

Electrochemical methods provide a powerful tool for mimicking the oxidative metabolism of drugs and studying the formation of reactive intermediates like quinone imines. researchgate.netnih.gov These techniques, particularly cyclic voltammetry, can be used to generate the this compound from its precursor, 5-hydroxydiclofenac, under controlled conditions. This allows for the investigation of its electrochemical properties, such as its redox potential, and its reactivity towards nucleophiles.

By applying a potential to an electrode, the oxidation of 5-hydroxydiclofenac can be initiated, leading to the formation of the quinone imine. The resulting species can then be characterized electrochemically or trapped with nucleophiles like glutathione for subsequent analysis by LC-MS. researchgate.net This approach provides valuable insights into the mechanism of quinone imine formation and its reactivity, complementing in vivo and in vitro metabolic studies. The electrochemical oxidation of other aminophenol derivatives has also been studied to understand the thermodynamics and mechanisms of quinone imine formation. researchgate.net

Spectroscopic Approaches for Mechanistic Insights (e.g., NMR for chemically synthesized standards)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the unambiguous structural characterization of chemically synthesized standards of this compound and its derivatives. While the inherent instability of the quinone imine makes its isolation and characterization challenging, the synthesis and analysis of stable adducts or derivatives can provide crucial structural information. ebi.ac.uk

Hepatocyte Cell Culture Models

Hepatocyte cell cultures, which consist of primary liver cells, offer a more integrated model system compared to microsomes as they retain both phase I and phase II metabolic enzymes, as well as cellular defense mechanisms. These models are valuable for studying the complete biotransformation and potential toxicity of compounds like this compound.

Studies using human hepatocytes have confirmed the formation of various hydroxylated metabolites of diclofenac, including 5-hydroxydiclofenac. nih.gov These cells can further metabolize 5-hydroxydiclofenac to secondary metabolites, providing a more comprehensive picture of its metabolic fate. nih.gov The use of intact cells allows for the investigation of the interplay between activating (CYP-mediated) and detoxifying pathways.

A study comparing different hepatocyte culture models, such as monolayer and collagen sandwich cultures, found that these systems were capable of metabolizing diclofenac to an extent comparable to what is observed in vivo. nih.gov The metabolic capacity, however, could be influenced by the culture conditions and duration. nih.gov For instance, collagen sandwich cultures tended to maintain higher levels of diclofenac metabolites over time compared to simple monolayer cultures. nih.gov

Furthermore, co-incubation of diclofenac with quinidine (B1679956) in human hepatocyte suspensions resulted in a significant increase in the formation of 5-hydroxydiclofenac, demonstrating that drug-drug interactions observed in simpler systems can be replicated in intact cells. nih.gov

Recombinant Enzyme Systems

Recombinant enzyme systems involve the expression of a single, specific enzyme in a host system, such as bacteria or insect cells. This approach allows for the precise determination of the role of individual enzymes in a particular metabolic reaction, eliminating the confounding variables present in more complex systems like microsomes or hepatocytes.

Baculovirus-Expressed Cytochrome P450s (e.g., CYP3A4, CYP2C9)

The use of baculovirus-expressed human CYP enzymes has been crucial in confirming the specific roles of CYP3A4 and CYP2C9 in diclofenac metabolism. Studies with these recombinant enzymes have unequivocally shown that CYP3A4 is responsible for the 5-hydroxylation of diclofenac, while CYP2C9 is the primary catalyst for 4'-hydroxylation. nih.gov This confirms the findings from human liver microsome studies where chemical inhibitors were used. nih.gov

These systems are particularly useful for kinetic studies, allowing for the determination of parameters like Km and Vmax for specific reactions catalyzed by individual P450 isoforms. This detailed kinetic information is essential for building predictive models of drug metabolism and potential drug-drug interactions.

P450 BM3 Mutants (e.g., CYP102A1M11H) as Model Systems

Cytochrome P450 BM3 from the bacterium Bacillus megaterium is a highly active and versatile enzyme. nih.govnih.gov Through protein engineering, mutants of P450 BM3 have been developed that can metabolize a wide range of drugs, including diclofenac, often with metabolic profiles similar to those produced by human P450s. vanleeuwenlab.comvanleeuwenlab.com

The M11 mutant of P450 BM3, for example, has been shown to produce a metabolite profile for diclofenac that is analogous to that generated by human liver microsomes, with 4'-hydroxydiclofenac (B1664172) being the major product. vanleeuwenlab.com These mutants can also be used to generate specific metabolites, such as 5-hydroxydiclofenac, for further toxicological testing. researchgate.net The high catalytic activity of these mutants makes them valuable tools for the biosynthesis of drug metabolites. vanleeuwenlab.comresearchgate.net

P450 BM3 MutantKey FeaturesRelevance to this compound Research
M11 High metabolizing activity towards a broad range of drugs, including diclofenac. vanleeuwenlab.com Produces a metabolite profile similar to human liver microsomes. vanleeuwenlab.comCan be used as a surrogate for human P450s to study the initial hydroxylation steps leading to the formation of 5-hydroxydiclofenac.
General Mutants Engineered to have altered substrate selectivity and regioselectivity. nih.govvanleeuwenlab.comCan be screened to identify variants that selectively produce 5-hydroxydiclofenac, facilitating the study of its subsequent conversion to the quinone imine.

Recombinant Glutathione S-Transferases (hGSTs)

Glutathione S-transferases (GSTs) are a family of phase II enzymes that play a critical role in the detoxification of reactive electrophiles, such as quinone imines, by catalyzing their conjugation with glutathione (GSH). Recombinant human GSTs (hGSTs) are used to investigate the specific isoforms involved in the detoxification of this compound.

Studies using various recombinant hGST isoforms have shown that they can significantly increase the GSH conjugation of reactive intermediates of diclofenac. nih.gov Notably, hGSTP1-1 has been identified as having the highest activity in the GSH conjugation of the quinone imine derived from 5-hydroxydiclofenac. nih.gov In contrast, hGSTM1-1 is more active in detoxifying the quinone imine of 4'-hydroxydiclofenac. nih.gov These findings highlight the isoform-specific roles of GSTs in protecting against different reactive metabolites of diclofenac. The catalytic activity of several GST isoforms, including the abundant hepatic isoforms GSTA1-1, A2-2, and M1-1, has been demonstrated. vu.nl

Recombinant NAD(P)H:Quinone Oxidoreductases (NQO1, NQO2)

NAD(P)H:quinone oxidoreductases (NQO1 and NQO2) are cytosolic flavoproteins that catalyze the two-electron reduction of quinones and quinone imines to the less reactive hydroquinones. This is another important detoxification pathway.

Studies with recombinant NQO1 have shown that it can reduce this compound. acs.orgnih.gov In contrast, recombinant NQO2 does not appear to enzymatically reduce this specific quinone imine, although it can reduce the quinone imine derived from 4'-hydroxydiclofenac. acs.orgnih.gov This suggests a differential role for NQO1 and NQO2 in the detoxification of diclofenac's reactive metabolites. Interestingly, while NQO2 may not enzymatically reduce this compound, it may still offer some protection through non-enzymatic scavenging of the reactive metabolite. acs.org


In Vitro and Ex Vivo Model Systems for Studying 5 Hydroxydiclofenac Quinone Imine Biotransformation

The study of the reactive metabolite 5-hydroxydiclofenac (B1228188) quinone imine relies heavily on various in vitro and ex vivo models that replicate the metabolic processes occurring in the liver. These systems are crucial for understanding the formation of this reactive intermediate and its subsequent interactions with cellular components.

Key models include subcellular fractions, isolated cells, and complex tissue cultures. Human liver microsomes (HLM) are a standard in vitro tool, containing the cytochrome P450 (CYP) enzymes responsible for the initial oxidation of diclofenac (B195802). acs.orgacs.orgnih.gov Specifically, CYP3A4 has been identified as the primary enzyme mediating the formation of 5-hydroxydiclofenac, the precursor to the quinone imine. acs.orgnih.gov Studies using HLM have demonstrated that 5-hydroxydiclofenac can then undergo auto-oxidation to form the quinone imine, a process that can occur even without the presence of the cofactor NADPH, which is typically required for CYP enzyme activity. acs.org This suggests a potential for both enzyme-mediated and spontaneous formation of the reactive species.

In addition to human-derived systems, rat liver microsomes (RLM) and freshly isolated rat hepatocytes are also employed as ex vivo models to investigate this biotransformation pathway. acs.org Hepatocyte suspension cultures provide a more complete cellular environment than microsomes and are used for screening and evaluating hepatocyte toxicity. acs.org

More advanced models have been developed to better mimic the complexity of the human liver. A three-dimensional (3D) human liver-immunocompetent coculture system, for instance, has been used to evaluate diclofenac biotransformation, revealing metabolic profiles similar to those observed in vivo in humans. nih.gov Another innovative approach involves the use of Saccharomyces cerevisiae (yeast) engineered to express a drug-metabolizing mutant of cytochrome P450 BM3. This model generates an oxidative metabolite profile for diclofenac that is comparable to that of human liver microsomes, making it a suitable platform for studying P450-related metabolism. vu.nlvanleeuwenlab.com

These model systems are instrumental in characterizing the formation of 5-hydroxydiclofenac quinone imine and its subsequent detoxification through conjugation with nucleophiles like glutathione (B108866) (GSH). By using these models, researchers can identify and quantify the formation of various glutathione adducts, providing indirect but definitive evidence of the transient formation of the highly reactive quinone imine. acs.orgnih.gov

Table 1: In Vitro and Ex Vivo Models for this compound Research

Model System Application Key Findings
Human Liver Microsomes (HLM) Studying enzyme kinetics and metabolite identification. acs.orgacs.org CYP3A4 mediates 5-hydroxylation of diclofenac. acs.orgnih.gov 5-hydroxydiclofenac can auto-oxidize to the quinone imine. acs.org
Rat Liver Microsomes (RLM) Interspecies comparison of metabolism. acs.org Used to generate and detect glutathione conjugates of 5-hydroxydiclofenac. acs.org
Rat Hepatocytes Studying metabolism in an intact cell system. acs.org Confirmed the formation of various glutathione conjugates from 5-hydroxydiclofenac. acs.org
Engineered Yeast (S. cerevisiae) High-throughput screening and toxicity studies. vu.nlvanleeuwenlab.com Produces a diclofenac metabolite profile analogous to human liver microsomes. vu.nl
3D Human Liver Co-Culture Mimicking complex liver microphysiology and immune responses. nih.gov Major phase I and II metabolites observed were similar to the human in vivo profile. nih.gov
Electrochemical Oxidation Mimicking oxidative metabolism for generating metabolites. acs.org Successfully mimicked the hydroxylation of diclofenac to 5-hydroxydiclofenac and generated its GSH conjugates. acs.org

Computational and Theoretical Chemistry Approaches in 5 Hydroxydiclofenac Quinone Imine Research

Quantum Chemical Analysis of Formation Mechanisms

Quantum chemical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the mechanistic details of 5-hydroxydiclofenac (B1228188) quinone imine formation. bohrium.comresearchgate.net These computational investigations explore the energetics and feasibility of various reaction pathways leading to the formation of this reactive metabolite. researchgate.net

The formation of the quinone imine from 5-hydroxydiclofenac can occur through autooxidation or be catalyzed by enzymes. researchgate.netvanleeuwenlab.com Quantum chemical analyses help to understand the electronic rearrangements and energy barriers associated with these processes. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanism. researchgate.net These studies have highlighted that the formation of the quinone imine metabolite is a plausible event influenced by several factors involved in diclofenac's metabolism. bohrium.comnih.goveurekaselect.com

The insights gained from these computational analyses are crucial for understanding the circumstances under which this toxic metabolite is likely to form in the body.

Prediction of Reactivity Profiles and Electrophilic Sites

A key application of computational chemistry in this area is the prediction of the reactivity of 5-hydroxydiclofenac quinone imine and the identification of its electrophilic sites. eurekaselect.com Quinone imines are known to be reactive electrophiles that can covalently bind to cellular nucleophiles like proteins, leading to toxicity. acs.orgnih.gov

Quantum chemical calculations can determine the distribution of electron density within the molecule, highlighting atoms that are particularly susceptible to nucleophilic attack. This information is critical for understanding the molecule's potential to cause cellular damage. Computational studies have confirmed the reactive nature of the quinone imine derived from diclofenac (B195802) and have been used to investigate its toxicity. bohrium.comnih.goveurekaselect.com

The reactivity of quinone imines is associated with their high redox potential and their ability to participate in redox cycling, which can lead to the formation of reactive oxygen species (ROS). acs.org Computational models help to quantify these properties and predict the likelihood of such events occurring.

Molecular Modeling of Enzyme-Substrate Interactions Leading to Quinone Imine Formation

Molecular modeling techniques, such as molecular docking, are employed to study the interactions between diclofenac and its metabolites with the enzymes responsible for their formation, primarily cytochrome P450 (CYP) enzymes. researchgate.netjosa.ro The 5-hydroxylation of diclofenac is primarily catalyzed by CYP3A4. researchgate.net

Molecular docking simulations can predict the preferred binding orientation of diclofenac and its hydroxylated metabolites within the active site of CYP enzymes. josa.ronih.gov These models provide a structural basis for understanding how the enzyme facilitates the oxidation of 5-hydroxydiclofenac to the corresponding quinone imine. For instance, docking studies can reveal the proximity of specific atoms in the substrate to the reactive heme group of the enzyme, which is crucial for catalysis. nih.govresearchgate.net

These computational models have been used to explain the regioselectivity of diclofenac hydroxylation, such as why CYP2C9 primarily produces 4'-hydroxydiclofenac (B1664172), while CYP3A4 is responsible for the formation of 5-hydroxydiclofenac. researchgate.netresearchgate.net The specific interactions between the substrate and amino acid residues in the enzyme's active site dictate the orientation of the substrate and, consequently, the site of hydroxylation. researchgate.net

Interactive Data Table: Key Computational Findings

Computational Approach Research Focus Key Findings References
Quantum Chemical Analysis (DFT) Formation mechanism of this compound Elucidated reaction pathways and energy barriers, confirming the feasibility of its formation. bohrium.comresearchgate.net
Quantum Chemical Analysis Reactivity and electrophilic sites Identified reactive sites susceptible to nucleophilic attack, explaining its potential for toxicity. eurekaselect.comacs.org

Comparative Studies and Broader Implications for Reactive Metabolite Research

Comparison of 5-Hydroxydiclofenac (B1228188) Quinone Imine Reactivity with Other Diclofenac (B195802) Metabolites

The metabolic activation of diclofenac can lead to the formation of several reactive metabolites, with 5-hydroxydiclofenac quinone imine and 4'-hydroxydiclofenac (B1664172) quinone imine being of significant interest due to their potential role in diclofenac-associated hepatotoxicity. nih.govacs.org While both are electrophilic species capable of binding to cellular macromolecules, their reactivity and the factors influencing their formation and detoxification differ.

In vitro studies have demonstrated that both 5-hydroxydiclofenac and 4'-hydroxydiclofenac can be oxidized to their respective quinone imines. nih.govresearchgate.net These reactive intermediates can be trapped by glutathione (B108866) (GSH) to form stable adducts, which have been identified in both in vitro systems and in vivo in rats and humans. nih.govnih.gov

A key difference in their reactivity lies in their susceptibility to enzymatic and non-enzymatic detoxification pathways. For instance, NAD(P)H:quinone oxidoreductase 1 (NQO1) has been shown to reduce and thereby detoxify the quinone imine derived from 5-hydroxydiclofenac. acs.orgresearchgate.net In contrast, the quinone imine derived from 4'-hydroxydiclofenac is a substrate for NQO2-catalyzed reduction. acs.org Interestingly, non-enzymatic scavenging by the NQO2 protein was observed to be more extensive for the 5-hydroxydiclofenac-derived quinone imine compared to the 4'-hydroxydiclofenac-derived quinone imine. acs.org

The formation of these reactive quinone imines is often a prelude to their conjugation with glutathione. The resulting glutathione conjugates of both 5-hydroxy and 4'-hydroxy diclofenac have been identified in rat bile. nih.govacs.orgacs.org The major peak of the diclofenac quinone imine GSH conjugate detected in bile corresponds to the synthetic standard derived from 5-OH diclofenac, suggesting its significance in the metabolic profile. acs.org

It's important to note that the initial quinone imine metabolites themselves are often too reactive to be detected in vivo. nih.govacs.org Their presence is inferred from the detection of their stable downstream products, such as glutathione and mercapturic acid derivatives. nih.gov The formation of these secondary quinone imine-containing glutathione conjugates appears to be influenced by factors such as bile acid homeostasis. nih.govacs.orgacs.org

Table 1: Comparison of this compound and 4'-Hydroxydiclofenac Quinone Imine

Feature This compound 4'-Hydroxydiclofenac Quinone Imine
Precursor Metabolite 5-Hydroxydiclofenac 4'-Hydroxydiclofenac
Formation Oxidation of 5-hydroxydiclofenac Oxidation of 4'-hydroxydiclofenac
Reactivity Electrophilic, reacts with cellular nucleophiles Electrophilic, reacts with cellular nucleophiles
Detoxification (Enzymatic) Reduction by NQO1 acs.orgresearchgate.net Reduction by NQO2 acs.org
Detoxification (Non-Enzymatic) More extensive scavenging by NQO2 protein acs.org Less extensive scavenging by NQO2 protein acs.org
Conjugation Forms glutathione conjugates nih.govacs.orgacs.org Forms glutathione conjugates nih.govacs.orgnih.gov

Differential Enzyme Involvement in Reactive Metabolite Formation of Diclofenac Analogues

The formation of reactive metabolites from diclofenac and its analogues is a complex process involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. The specific enzymes involved can vary depending on the site of hydroxylation and subsequent oxidation.

Cytochrome P450 (CYP) Enzymes:

CYP3A4: This enzyme is primarily responsible for the 5-hydroxylation of diclofenac, which is the precursor to this compound. nih.govresearchgate.netnih.govdrugbank.comnih.gov The activity of CYP3A4 in forming 5-hydroxydiclofenac can be stimulated by compounds like quinidine (B1679956). nih.govnih.gov Inhibition of CYP3A4 by agents such as troleandomycin (B1681591) has been shown to decrease the formation of 5-hydroxydiclofenac and subsequent protein adducts. acs.org

CYP2C9: This is the major enzyme involved in the 4'-hydroxylation of diclofenac, the precursor to 4'-hydroxydiclofenac quinone imine. nih.govresearchgate.netnih.govdrugbank.comnih.gov Inhibition of CYP2C9 with sulfaphenazole (B1682705) has been used to study the role of the 4'-hydroxylation pathway in diclofenac-induced toxicity. acs.orgacs.orgnih.gov

CYP2C8: In vitro studies with recombinant CYP2C8 have shown that it can catalyze the further hydroxylation of diclofenac glucuronide. nih.govresearchgate.netdrugbank.com

CYP2C11 (in rats): This enzyme has been found to metabolize diclofenac into a highly reactive product that can covalently bind to the enzyme itself. acs.orgacs.org

UDP-Glucuronosyltransferase (UGT) Enzymes:

Diclofenac can also undergo direct glucuronidation to form an acyl glucuronide, which is itself a reactive metabolite. nih.govdrugbank.com Several UGT isoforms are involved in this process:

UGT2B7: This is considered a major UGT isoform involved in the glucuronidation of diclofenac in humans. nih.govdrugbank.comoup.comnih.govmdpi.com

UGT2B17: This enzyme also plays a significant role in diclofenac glucuronidation, particularly in the intestine. mdpi.comnih.govbohrium.com Its expression is highly variable among individuals, which may contribute to differences in diclofenac metabolism and safety. nih.govbohrium.com

Other UGTs: UGT1A3, UGT1A6, UGT1A9, UGT2B4, UGT2B10, and UGT2B15 have also been shown to catalyze the glucuronidation of diclofenac, although generally at lower rates than UGT2B7. oup.comnih.govmdpi.comnih.gov

Table 2: Enzymes Involved in Diclofenac Metabolism and Reactive Metabolite Formation

Enzyme Family Specific Enzyme Role in Diclofenac Metabolism
Cytochrome P450 (CYP) CYP3A4 Catalyzes 5-hydroxylation, leading to this compound formation. nih.govresearchgate.netnih.govdrugbank.comnih.gov
CYP2C9 Major enzyme for 4'-hydroxylation, leading to 4'-hydroxydiclofenac quinone imine formation. nih.govresearchgate.netnih.govdrugbank.comnih.gov
CYP2C8 Involved in further hydroxylation of diclofenac glucuronide. nih.govresearchgate.netdrugbank.com
UDP-Glucuronosyltransferase (UGT) UGT2B7 Major isoform for diclofenac acyl glucuronidation in humans. nih.govdrugbank.comoup.comnih.govmdpi.com
UGT2B17 Significant role in intestinal glucuronidation of diclofenac. mdpi.comnih.govbohrium.com
Other UGTs UGT1A3, UGT1A6, UGT1A9, UGT2B4, UGT2B10, and UGT2B15 also contribute to glucuronidation. oup.comnih.govmdpi.comnih.gov

General Principles of Quinone Imine Biotransformation and Detoxification in Xenobiotic Metabolism

Quinone imines are a class of reactive metabolites that can be formed from the metabolic oxidation of various xenobiotics, including drugs like diclofenac and acetaminophen (B1664979). nih.govacs.orgwustl.edu Their high reactivity stems from their electrophilic nature, making them prone to react with cellular nucleophiles such as proteins and DNA. acs.org This reactivity is a key factor in the potential toxicity associated with compounds that form quinone imine metabolites. acs.org

Biotransformation:

The formation of quinone imines typically occurs through one or two metabolic steps, often catalyzed by cytochrome P450 enzymes or peroxidases. nih.govwustl.edu This process involves the oxidation of a parent compound, often via a hydroxylated intermediate. nih.gov For example, acetaminophen is oxidized by CYPs to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI). nih.govwustl.edu Similarly, diclofenac is first hydroxylated and then further oxidized to form quinone imines. researchgate.net

Detoxification:

The body has several mechanisms to detoxify reactive quinone imines and mitigate their potential for harm.

Glutathione (GSH) Conjugation: This is a major detoxification pathway. nih.govyoutube.com The nucleophilic thiol group of glutathione can react with the electrophilic quinone imine, forming a stable and less toxic GSH conjugate. nih.govacs.orgnih.gov This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). researchgate.net These conjugates can be further metabolized and excreted from the body. nih.gov

Reduction: Quinone imines can be reduced back to their less reactive precursor forms, such as hydroquinones or catechols. nih.gov This two-electron reduction is a significant detoxification mechanism and is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1). acs.orgnih.gov As mentioned earlier, NQO2 can also play a role in the reduction of certain quinone imines. acs.org

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways leading to the formation of 5-hydroxydiclofenac quinone imine, and how do they differ from other diclofenac metabolites?

  • Methodological Answer : Use in vitro microsomal incubations with human or rat liver enzymes (e.g., cytochrome P450 isoforms) to monitor hydroxylation steps. Compare metabolic profiles via LC-MS/MS to distinguish 5-hydroxydiclofenac from 4-hydroxydiclofenac. The 5-OH metabolite undergoes further oxidation to form the quinone imine, while 4-OH metabolites may follow alternative conjugation pathways (e.g., glucuronidation via UGT2B7) . Kinetic studies comparing oxidation rates and redox cycling potential can clarify differences in toxicity mechanisms .

Q. What experimental techniques are recommended for detecting and quantifying this compound in biological samples?

  • Methodological Answer : Employ trapping agents like glutathione (GSH) to stabilize the reactive quinone imine, followed by LC-MS/MS analysis with isotope-labeled internal standards. Spectrophotometric assays (e.g., λmax = 500 nm for quinone imine derivatives) can quantify accumulation in enzymatic reactions, though specificity requires validation with synthetic standards . Parallel use of NADPH-dependent reductase inhibitors (e.g., dicoumarol) helps differentiate enzymatic vs. non-enzymatic scavenging pathways .

Q. How does this compound contribute to oxidative stress, and what biomarkers are suitable for assessing its redox activity?

  • Methodological Answer : Measure reactive oxygen species (ROS) generation in hepatocyte cultures using fluorescent probes (e.g., DCFH-DA). Assess mitochondrial dysfunction via ATP depletion assays and glutathione depletion ratios. Compare results to structurally similar quinone imines (e.g., acetaminophen-derived NAPQI) to identify unique redox signatures .

Advanced Research Questions

Q. What experimental designs can isolate the toxicological effects of this compound from parent diclofenac or co-formed metabolites?

  • Methodological Answer : Use CRISPR-edited hepatocyte lines lacking specific CYP450 isoforms (e.g., CYP2C9) to limit diclofenac hydroxylation. Compare toxicity endpoints (e.g., cell viability, protein adduct formation) between wild-type and edited cells. Co-incubate with selective enzyme inhibitors (e.g., sulfaphenazole for CYP2C9) to block 5-hydroxydiclofenac production .

Q. How can researchers address contradictions in enzymatic reduction data for this compound, such as its resistance to NQO2-mediated reduction compared to other quinone imines?

  • Methodological Answer : Perform comparative kinetic assays with recombinant NQO1/NQO2 enzymes, measuring reduction rates (Vmax, Km) for 5-hydroxydiclofenac vs. 4'-hydroxydiclofenac quinone imines. Use molecular docking simulations to analyze steric or electronic barriers in the enzyme’s active site. Validate findings with mutagenesis studies targeting substrate-binding residues .

Q. What strategies improve the predictive accuracy of computational models for this compound formation in diverse metabolic contexts?

  • Methodological Answer : Train deep learning models on datasets combining CYP450 activity, substrate structural features (e.g., aromatic hydroxylation sites), and redox potentials. Validate predictions using in vitro metabolic maps and in silico toxicity databases. Incorporate two-step oxidation pathways (e.g., initial hydroxylation followed by quinone imine formation) to capture non-obvious metabolic routes .

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific clearance rates and protein-binding effects. Use transgenic rodent models overexpressing human CYP2C9/UGT2B7 to mimic human metabolism. Compare hepatic vs. renal metabolite accumulation profiles to identify detoxification bottlenecks .

Key Research Gaps

  • Mechanistic Specificity : Clarify why this compound resists enzymatic reduction despite structural similarity to reducible analogs .
  • Cross-Species Variability : Investigate interspecies differences in UGT2B7 activity and its impact on detoxification thresholds .
  • Predictive Modeling : Expand deep learning datasets to include rare metabolic byproducts and multi-organ interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxydiclofenac quinone imine
Reactant of Route 2
5-Hydroxydiclofenac quinone imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.